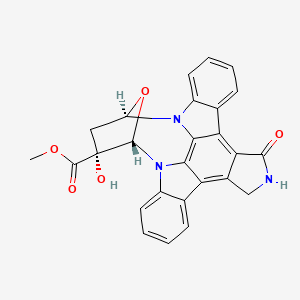

rel-K252a

Description

Origin and Classification within Natural Products

rel-K252a is classified as a microbial alkaloid, belonging to the indolocarbazole family of natural products. It has been isolated from the culture broth of various microbial species, including Nocardiopsis sp., Actinomadura sp., and Streptomyces longisporoflavus. nih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orgtocris.com Structurally, it shares similarities with staurosporine, another well-known indolocarbazole alkaloid that also exhibits potent kinase inhibitory activity. nih.govwikipedia.orgwikipedia.orgwikipedia.orgtocris.comnih.govguidetopharmacology.orgfishersci.caciteab.comscilit.commybiosource.com Chemically, this compound is described as an organic heterooctacyclic compound, featuring a bridged structure, a gamma-lactam moiety, and a methyl ester group. nih.gov It is also known by the alternative name SF 2370. nih.govnih.gov

Historical Context of this compound Discovery and Initial Biological Characterization

The discovery of K-252a originated from the screening of microbial fermentation broths for biologically active compounds. It was initially isolated from Nocardiopsis sp. K-252a. nih.gov Early characterization identified it as a potent inhibitor of the Ca2+ messenger system. wikipedia.org A significant milestone in its history was its identification and reporting in 1986 by Kase and colleagues as a potent inhibitor of protein kinase C (PKC) from microbial origin. wikipedia.orgnih.govciteab.com Subsequent studies in the early 1990s further characterized the K-252 compounds, including this compound, as modulators of neurotrophin signal transduction. nih.gov Its role as an ATP-competitive inhibitor of the receptor tyrosine kinase c-Met was established later, with the solving of its structure in complex with the unphosphorylated Met kinase domain in 2002. wikipedia.org Research published in the same year highlighted K252a's ability to inhibit the oncogenic properties of Met, the HGF receptor. nih.gov

Fundamental Role as a Broad-Spectrum Protein Kinase Inhibitor in Cellular and Biochemical Investigations

This compound is widely recognized and utilized as a broad-spectrum, or non-selective, protein kinase inhibitor in numerous cellular and biochemical investigations. nih.govguidetopharmacology.orgfishersci.caciteab.comscilit.commybiosource.comwikipedia.org Its inhibitory activity extends to a broad range of kinases across different families, making it a valuable tool for exploring the roles of protein phosphorylation in diverse cellular processes. nih.govniper.gov.in

Key kinase targets inhibited by this compound include:

Protein Kinase C (PKC), with reported IC50 values around 32.9 nM and 20 nM. nih.govciteab.com

Tropomyosin receptor kinases (Trk family), including TrkA, TrkB, and TrkC, where it acts as a potent blocker with an IC50 for TrkA reported to be around 3 nM. nih.govwikipedia.orgnih.govguidetopharmacology.orgscilit.comguidetopharmacology.orgfishersci.fiuni.lufishersci.nociteab.com

MET (HGF receptor). wikipedia.orgnih.govwikipedia.orgciteab.com

Ca2+/calmodulin-stimulated phosphodiesterases (IC50 = 1.3 - 2.9 μM). nih.gov

Myosin light-chain kinase (MLCK), with a K_i of 20 nM. nih.gov

Protein kinase A (PKA). nih.govscilit.com

Protein kinase G (PKG). nih.govscilit.com

Calcium/calmodulin-dependent kinase type II (CaMKII). nih.govwikipedia.orgguidetopharmacology.orgscilit.com

Phosphorylase kinase (PhK), with an IC50 of 1.7 nM. nih.govwikipedia.orgguidetopharmacology.org

Mixed-lineage protein kinase 3 (MLK3). nih.gov

Receptor-type tyrosine-protein kinase FLT3 (CD135). nih.govresearchgate.net

Actin-regulating kinase PRK1 (PAK1). nih.gov

Cell cycle regulatory kinases such as Cdc2. wikipedia.org

MAP kinase, although at higher concentrations compared to other targets. wikipedia.org

AAK1. researchgate.net

Bacterial serine/threonine kinases like PknB from M. tuberculosis and ssSTK from Streptococcus suis. wikipedia.org

The mechanism of inhibition often involves competing with ATP for binding to the catalytic domain of the kinase. wikipedia.orgscilit.comwikipedia.org This broad inhibitory profile allows researchers to use this compound to investigate the collective involvement of multiple kinases in complex cellular events.

Research findings utilizing this compound as a probe have provided valuable insights into various biological processes. For example, studies have demonstrated its effects on cell cycle progression, inducing G0/G1 arrest and promoting apoptosis in various cancer cell lines, including hepatoma, endometrial cancer, and prostate carcinoma cells. wikipedia.orguni.luflybase.org It has been instrumental in studying neurotrophin signaling, revealing its impact on neuronal differentiation and survival. wikipedia.orgguidetopharmacology.orgguidetopharmacology.orguni.lu Furthermore, this compound has been used to investigate the role of kinases in processes such as cell scattering, invasion, and protection from apoptosis, particularly in the context of c-Met inhibition. wikipedia.org Its application extends to studying the mechanisms of protein phosphorylation, such as the phosphorylation of retinoblastoma protein (pRb). flybase.org In plant biology, this compound has been employed to explore kinase involvement in sugar signaling pathways. fishersci.ca Its use has also contributed to studies related to neurological disorders and the potential immunosuppressive effects of kinase inhibitors. niper.gov.in Advanced techniques, such as quantitative proteomics combined with affinity enrichment (SILAC), have utilized K252a to identify protein targets in a more unbiased manner. wikipedia.org

The following table summarizes some reported kinase inhibition data for this compound:

| Kinase Target | Reported IC50 or Ki Value | Reference |

| Protein Kinase C (PKC) | 32.9 nM | nih.gov |

| Protein Kinase C (PKC) | 20 nM | citeab.com |

| Ca2+/calmodulin-stimulated phosphodiesterases | 1.3 - 2.9 μM | nih.gov |

| Myosin Light-Chain Kinase (MLCK) | 20 nM (Ki) | nih.gov |

| Phosphorylase Kinase (PhK) | 1.7 nM (IC50) | guidetopharmacology.org |

| TrkA (Receptor Tyrosine Kinase) | ~3 nM (IC50) | fishersci.no |

| c-Met (Receptor Tyrosine Kinase) | ATP-competitive inhibitor | wikipedia.org |

| Protein Kinase A (PKA) | Inhibited | nih.govscilit.com |

| Protein Kinase G (PKG) | Inhibited | nih.govscilit.com |

| CaMKII | Inhibited | nih.govwikipedia.orgguidetopharmacology.orgscilit.com |

| MLK3 | Inhibited | nih.gov |

| FLT3 | Inhibited | nih.govresearchgate.net |

| PAK1 | Inhibited | nih.gov |

| Cdc2 | Inhibited | wikipedia.org |

| MAP kinase | Inhibited (higher conc.) | wikipedia.org |

| AAK1 | Inhibited | researchgate.net |

| PknB (M. tuberculosis) | Inhibited | wikipedia.org |

| ssSTK (Streptococcus suis) | Inhibited | wikipedia.org |

While its broad-spectrum activity is valuable for understanding the collective impact of kinase inhibition, it also means that interpreting the results of experiments using this compound requires careful consideration of the multiple potential targets. Despite this, this compound remains a fundamental chemical probe for perturbing kinase activity in a wide range of biological systems.

Structure

3D Structure

Properties

Molecular Formula |

C26H19N3O5 |

|---|---|

Molecular Weight |

453.4 g/mol |

IUPAC Name |

methyl (15S,16R,18R)-16-hydroxy-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |

InChI |

InChI=1S/C26H19N3O5/c1-33-25(31)26(32)10-17-28-15-8-4-3-7-13(15)19-20-14(11-27-23(20)30)18-12-6-2-5-9-16(12)29(24(26)34-17)21(18)22(19)28/h2-9,17,24,32H,10-11H2,1H3,(H,27,30)/t17-,24+,26-/m1/s1 |

InChI Key |

LXOIGFZMICTNAL-IEFSCDDCSA-N |

Isomeric SMILES |

COC(=O)[C@]1(C[C@@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N([C@H]1O2)C7=C53)CNC6=O)O |

Canonical SMILES |

COC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)CNC6=O)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Rel K252a

Principles of Kinase Inhibition by rel-K252a

Protein kinases are crucial enzymes that regulate cellular processes by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. Inhibitors like this compound interfere with this catalytic activity through various mechanisms.

ATP-Competitive Binding Mechanisms

A primary mechanism by which this compound inhibits kinases is by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain's active site cellsignal.comnih.gov. The active site of a kinase contains a binding pocket for ATP, the phosphate donor. This compound, being structurally similar to staurosporine, can occupy this ATP-binding pocket, thereby preventing ATP from binding and the subsequent phosphorylation of the substrate cellsignal.comnih.govjneurosci.orgwikipedia.org. This competitive binding directly interferes with the kinase's ability to initiate the phosphorylation reaction. Studies have shown that this compound forms hydrogen bonds within the hinge region of the kinase domain, a common interaction site for ATP-competitive inhibitors wikipedia.org.

Non-Competitive Interactions with Substrate

While primarily known for its ATP-competitive nature, some studies suggest that this compound may also exhibit non-competitive or mixed-mode inhibition depending on the specific kinase and experimental conditions researchgate.netarizona.edu. Non-competitive inhibition typically involves the inhibitor binding to a site distinct from the active site, which can still affect the enzyme's conformation or catalytic efficiency, including substrate binding or product release libretexts.orgmicrobenotes.com. Although the dominant mechanism for this compound is ATP competition, the potential for non-competitive interactions with the substrate binding site or other allosteric sites has been explored in the context of certain kinases researchgate.netarizona.edu.

Characterization of Specific Kinase Targets

This compound is considered a relatively broad-spectrum kinase inhibitor, affecting several kinases, including serine/threonine and tyrosine kinases wikipedia.orgabcam.com. However, it demonstrates particular potency and selectivity towards certain families of kinases, most notably the tropomyosin receptor kinase (Trk) family.

Reported IC50 values for this compound against various kinases highlight its differential inhibitory effects:

| Kinase Target | IC50 (nM) | Source |

| TrkA | 3 | medchemexpress.comcellsignal.comnih.gov |

| TrkB | Potent inhibition | nih.govplos.orgpnas.org |

| TrkC | Inhibition | nih.gov |

| Phosphorylase Kinase | 1.7 - 1.8 | wikipedia.orgabcam.commedchemexpress.com |

| Ca2+/calmodulin-dependent kinase II | 1.8 | wikipedia.orgabcam.commedchemexpress.comfocusbiomolecules.com |

| Protein Kinase C (PKC) | 18 - 470 | abcam.commedchemexpress.comcellsignal.comtocris.com |

| Protein Kinase A (PKA) | 18 - 140 | abcam.commedchemexpress.comcellsignal.comfocusbiomolecules.com |

| Protein Kinase G (PKG) | 18 - 25 | abcam.comfocusbiomolecules.com |

| Myosine Light Chain Kinase (MLCK) | 20 | tocris.com |

| Mixed-lineage Kinase-3 (MLK3) | ~5 | capes.gov.brnih.gov |

| c-Met | Inhibition | wikipedia.orgtocris.com |

Note: IC50 values can vary depending on experimental conditions and cell types.

Tropomyosin Receptor Kinase (Trk) Family Inhibition

This compound is widely recognized as a potent inhibitor of the Trk family of receptor tyrosine kinases, which includes TrkA, TrkB, and TrkC cellsignal.comnih.govplos.orgyakusaku.jp. These receptors are activated by neurotrophins and play critical roles in neuronal survival, differentiation, and function nih.govplos.orgpnas.org. By inhibiting Trk kinase activity, this compound interferes with neurotrophin signaling.

TrkA Receptor Tyrosine Kinase Modulation

This compound is a potent inhibitor of TrkA, the high-affinity receptor for Nerve Growth Factor (NGF) cellsignal.comnih.govnih.gov. It directly inhibits the tyrosine protein kinase activity of gp140trk, the product of the trk proto-oncogene nih.gov. This inhibition blocks NGF-induced TrkA autophosphorylation and subsequent downstream signaling events in various cell types, including PC12 cells cellsignal.comnih.govnih.govresearchgate.net. Research indicates that this compound's inhibition of TrkA phosphorylation is a key mechanism underlying its effects on processes like neuronal differentiation, which is promoted by NGF signaling through TrkA wikipedia.orgnih.govresearchgate.net. Studies have demonstrated that this compound can inhibit NGF-mediated phosphorylation of TrkA at nanomolar concentrations nih.govnih.gov.

TrkB Receptor Tyrosine Kinase Modulation

This compound also effectively inhibits TrkB, the primary receptor for Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) plos.orgmdpi.com. Similar to its action on TrkA, this compound inhibits the tyrosine kinase activity of TrkB, interfering with BDNF-induced phosphorylation of the receptor plos.orgpnas.orgmdpi.comnih.gov. This inhibition impacts various TrkB-mediated cellular responses, including neuronal survival, plasticity, and proliferation in certain cancer cells plos.orgpnas.orgmdpi.comoup.com. Studies have shown that this compound can block BDNF binding to TrkB and inhibit TrkB internalization, further disrupting downstream signaling plos.orgnih.gov. The inhibition of TrkB by this compound has been implicated in modulating processes such as heat hyperalgesia and microglial activation, which are influenced by BDNF/TrkB signaling plos.orgmdpi.com.

TrkC Receptor Tyrosine Kinase Modulation

This compound is recognized as a potent inhibitor of the tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. nih.govnih.govdovepress.comtocris.comnih.govresearchgate.net It effectively blocks the intrinsic tyrosine kinase activity of these receptors. nih.govnih.govpnas.orgpnas.orgresearchgate.net Research indicates that this compound inhibits nerve growth factor (NGF)-induced Trk activation and subsequent downstream signaling pathways. wikipedia.orgcellsignal.compnas.orgresearchgate.net Studies have shown that this compound can block neurotrophin-3 (NT3)-induced TrkC activation, impacting downstream cellular processes such as lipolysis and the modulation of adipocyte size and uncoupling protein 1 (UCP-1) expression. pnas.orgnih.gov The inhibitory effect of this compound on Trk receptors is particularly pronounced at relatively low concentrations. pnas.org This modulation of Trk activity by this compound has been observed in various cell types, including PC12 cells, hippocampal neurons, Schwann cells, and non-Hodgkin lymphoma cells. wikipedia.orgnih.govnih.govpnas.orgpnas.orgresearchgate.netresearchgate.net

Serine/Threonine Kinase Inhibition Profile

Beyond its effects on tyrosine kinases, this compound is also an effective inhibitor of serine/threonine protein kinases. wikipedia.orgnih.govpsu.edu Its inhibitory activity against this class of enzymes is generally observed within a concentration range of 10 to 30 nM. wikipedia.orgnih.gov this compound is often characterized as a general or pan-specific protein kinase inhibitor due to its ability to target both tyrosine and serine/threonine kinases. bpsbioscience.comtocris.comfocusbiomolecules.com

Protein Kinase C (PKC) Isoform Inhibition

This compound acts as a potent inhibitor of Protein Kinase C (PKC). nih.govabcam.combpsbioscience.comcellsignal.comtocris.comfocusbiomolecules.comcore.ac.ukmedchemexpress.comnih.govabcam.cnnih.gov Reported half-maximal inhibitory concentration (IC50) values for PKC inhibition by this compound vary across different studies and experimental conditions, ranging from approximately 25 nM to 470 nM. abcam.combpsbioscience.comcellsignal.comtocris.comfocusbiomolecules.commedchemexpress.com Specifically, some sources report IC50 values between 18 and 25 nM, while others indicate values around 470 nM or 32.9 nM. abcam.combpsbioscience.comcellsignal.comtocris.comfocusbiomolecules.commedchemexpress.com this compound has been shown to inhibit both conventional (cPKC) and novel (nPKC) isoforms of PKC. abcam.cnbioscientifica.com Some research suggests that this compound may be less potent in inhibiting atypical PKC (aPKC) isoforms compared to other PKC types. core.ac.uk The inhibition of PKC by this compound has been implicated in the modulation of various cellular processes, including the production of TNF-alpha in monocytes and the neutrophil respiratory burst. psu.edunih.govnih.gov

Protein Kinase A (PKA) Modulation

Protein Kinase A (PKA) is another serine/threonine kinase inhibited by this compound. nih.govabcam.combpsbioscience.comcellsignal.comtocris.comfocusbiomolecules.commedchemexpress.comasm.org Inhibition constants (Ki) and IC50 values for PKA have been reported. Some sources indicate an IC50 of 140 nM, while others report a Ki of 18 nM. abcam.combpsbioscience.comcellsignal.comfocusbiomolecules.commedchemexpress.com this compound is considered a potent inhibitor of PKA. abcam.combpsbioscience.comfocusbiomolecules.com

Protein Kinase G (PKG) Modulation

This compound also exhibits inhibitory activity against Protein Kinase G (PKG). nih.govabcam.combpsbioscience.comcellsignal.comtocris.comfocusbiomolecules.com Reported Ki values for PKG inhibition by this compound are around 20 nM. bpsbioscience.comfocusbiomolecules.com Similar to its effects on PKA and PKC, this compound is described as a potent inhibitor of PKG. abcam.combpsbioscience.comfocusbiomolecules.com

Calcium/Calmodulin-Dependent Kinase II (CaMKII) Inhibition

Calcium/Calmodulin-Dependent Kinase II (CaMKII) is potently inhibited by this compound. wikipedia.orgnih.govabcam.combpsbioscience.comcellsignal.comfocusbiomolecules.commedchemexpress.comersnet.org Reported IC50 or Ki values for CaMKII inhibition include an IC50 of 270 nM or a Ki of 1.8 nM. wikipedia.orgabcam.combpsbioscience.comfocusbiomolecules.commedchemexpress.com this compound is described as a highly potent inhibitor of CaM kinase. wikipedia.org

Phosphorylase Kinase (PhK) Inhibition

This compound is recognized as a potent and selective inhibitor of Phosphorylase Kinase (PhK). wikipedia.orgnih.govbpsbioscience.comcellsignal.comfocusbiomolecules.commedchemexpress.comnih.govgoogle.com Consistent IC50 values for PhK inhibition are reported around 1.7 nM across multiple studies. wikipedia.orgbpsbioscience.comcellsignal.comfocusbiomolecules.commedchemexpress.comnih.gov Notably, this compound demonstrates significant selectivity for PhK, showing approximately 300-fold selectivity over Protein Kinase C in some studies. nih.gov This makes this compound a highly potent inhibitor of phosphorylase kinase. wikipedia.org

Summary of Kinase Inhibition Data

The following table summarizes some of the reported inhibition data for this compound against the discussed kinases:

| Kinase | Inhibition Metric | Value (nM) | Reference |

| Trk (Tyrosine Kinase) | IC50 | 3 | nih.govmedchemexpress.com |

| Trk (Tyrosine Kinase) | IC50 | ~3 | nih.gov |

| PKC (Serine/Threonine) | IC50 | 470 | cellsignal.commedchemexpress.com |

| PKC (Serine/Threonine) | Ki | 25 | bpsbioscience.comfocusbiomolecules.com |

| PKC (Serine/Threonine) | IC50 | 32.9 | tocris.com |

| PKA (Serine/Threonine) | IC50 | 140 | cellsignal.commedchemexpress.com |

| PKA (Serine/Threonine) | Ki | 18 | abcam.combpsbioscience.comfocusbiomolecules.com |

| PKG (Serine/Threonine) | Ki | 20 | bpsbioscience.comfocusbiomolecules.com |

| PKG (Serine/Threonine) | IC50 | 18-25 | abcam.com |

| CaMKII (Serine/Threonine) | Ki | 1.8 | wikipedia.orgabcam.combpsbioscience.comfocusbiomolecules.com |

| CaMKII (Serine/Threonine) | IC50 | 270 | medchemexpress.com |

| PhK (Serine/Threonine) | IC50 | 1.7 | wikipedia.orgbpsbioscience.comcellsignal.comfocusbiomolecules.commedchemexpress.comnih.gov |

Mixed-Lineage Kinase (MLK) Family Inhibition, including MLK3

This compound is recognized as an inhibitor of the Mixed-Lineage Kinase (MLK) family, particularly MLK3. MLK3 is a key component of signaling cascades that activate c-Jun N-terminal kinases (JNKs), which are involved in various cellular processes including apoptosis, inflammation, and proliferation. frontiersin.org Studies have shown that this compound can potently inhibit MLK3 activity both in vivo and in vitro, with reported IC50 values around 5 nM. capes.gov.br This inhibition occurs, at least in part, by competing with ATP for binding to the kinase domain of MLK3. nih.gov Inhibition of MLK3 by this compound has been shown to block downstream phosphorylation events, such as those involving MKK4 and JNK, subsequently suppressing related cellular responses like TNF-α release. nih.gov A synthetic analog of K252a, CEP-1347, is also known as a potent inhibitor of MLK family kinases and has shown neuroprotective effects by blocking JNK activation. frontiersin.orgacs.org

Receptor Tyrosine Kinase (RTK) Modulation Beyond Trk Family

While this compound is well-known as a Trk (tropomyosin receptor kinase) inhibitor, its modulatory effects extend to other Receptor Tyrosine Kinases (RTKs). nih.govwikipedia.org RTKs are a class of cell surface receptors that play critical roles in cell growth, differentiation, metabolism, and motility. Dysregulation of RTK signaling is implicated in numerous diseases, particularly cancer.

MET Receptor Inhibition

This compound has been identified as an inhibitor of the MET receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR). wikipedia.orgsci-hub.se MET signaling is crucial for processes like cell proliferation, survival, migration, and angiogenesis, and its aberrant activation is associated with various cancers. nih.govmdpi.com this compound was noted as one of the first inhibitors of c-MET, although its selectivity was considered weak compared to later compounds. sci-hub.se Similar to its action on MLK3, this compound is thought to compete for ATP binding in the catalytic domain of MET, thereby blocking its kinase activity and downstream signaling. nih.gov

FLT3 Receptor Modulation

This compound has also been shown to inhibit the receptor-type tyrosine-protein kinase FLT3 (fms-like tyrosine kinase 3). nih.gov FLT3 is primarily expressed in hematopoietic progenitor cells and is vital for their regulation, including survival, proliferation, and differentiation. preprints.orgmdpi.com Mutations in FLT3 are frequently observed in acute myeloid leukemia (AML) and are considered potential therapeutic targets. preprints.orgmdpi.comresearchgate.netresearchgate.net this compound's inhibitory effect on FLT3 contributes to its broad kinase inhibition profile.

Cyclin-Dependent Kinase (CDK) Activity Modulation

This compound has been reported to modulate the activity of Cyclin-Dependent Kinases (CDKs). nih.gov CDKs are a family of serine/threonine kinases that are essential regulators of the cell cycle. Their activity is tightly controlled by cyclins and other regulatory proteins. Dysregulation of CDK activity is a hallmark of cancer. While the specific details of this compound's interaction with various CDKs are not as extensively documented as its effects on Trk or MLK3, its identification as a modulator suggests it can interfere with cell cycle progression by affecting CDK function. researchgate.net

Src Family Kinase Interactions

Interactions between this compound and Src Family Kinases (SFKs) have also been noted in research. researchgate.net SFKs are a group of non-receptor tyrosine kinases involved in numerous cellular processes, including cell growth, differentiation, adhesion, and migration. lifechemicals.com They are activated by various stimuli, including growth factors and cytokines. lifechemicals.com While this compound is primarily known for inhibiting serine/threonine kinases and certain RTKs, its interactions with SFKs suggest a broader impact on tyrosine kinase signaling networks. researchgate.net One study indicated that activation of Akt and ERK by K252a and its analog CEP1347 might involve a MLK-independent pathway that could include c-Src. capes.gov.br

Identification of Other Kinase and Non-Kinase Binding Partners

Beyond the specific kinase families mentioned, this compound is known to inhibit a wide variety of other enzymes, including Protein Kinase A (PKA), Protein Kinase C (PKC), Protein Kinase G (PKG), Calcium/calmodulin-dependent kinase type II (CaMKII), and Phosphorylase Kinase (PhK). nih.govabcam.com Its broad specificity for protein kinases, particularly serine/threonine kinases, is a notable characteristic. researchgate.net

Quantitative proteomics studies using soluble competition experiments have been instrumental in identifying a wider range of proteins that bind to this compound. These studies have confirmed that kinases constitute a significant proportion of its binding partners. researchgate.netpnas.orgpnas.org For example, one study identified 37 kinases out of 48 significant hits in a soluble competition experiment with this compound. researchgate.netpnas.orgpnas.org These identified kinases spanned various families, including AGC, CAMK, CMGC, and STE kinases. researchgate.net

Interestingly, these studies have also identified non-kinase binding partners. pnas.orgpnas.org While kinases are the predominant targets, other proteins functionally coupled to kinases or known interaction partners, such as cyclin B1, have also been identified as binding to this compound. researchgate.netpnas.orgpnas.org This highlights that the cellular effects of this compound may extend beyond direct kinase inhibition through interactions with components of kinase-related signaling hubs.

The use of different cell types in these studies has also revealed that the spectrum of identified kinases can vary depending on the cellular context, suggesting that the expression profile of kinases in a given cell type influences the binding landscape of this compound. researchgate.netpnas.org

The data from these studies can be summarized in tables to illustrate the range of kinases and other proteins identified as binding partners of this compound.

| Kinase Family | Examples of Identified Kinases researchgate.net |

| AGC | PRKACA, PRKACB, PKN1, PKN2, RPS6KA1, RPS6KA3 |

| CAMK | CAMK2B, CAMK2D, CAMK2G, PHKA2, PHKB, PHKG2 |

| CMGC | CDK2, CDK5, GSK3A, GSK3B, MAPK1, MAPK8, MAPK9, MAPK10, CSNK2A1, CSNK2A2 |

| STE | MLK3, MAP4K4, MINK1, STK3, STK4 |

| Tyrosine Kinases (Non-SFK) | FER, IRAK4, RIPK2 |

| Others | AAK1, AURKA, CHEK1, DAPK1, MARK2, MARK3, PDPK1, TBK1, TP53RK, ULK3 |

| Non-Kinase Binding Partners | Notes |

| Cyclin B1 | Known interaction partner of CDKs researchgate.netpnas.orgpnas.org |

| RBM4, DNAJC13/RME8, NQO2, OSGEP, PDE1A, TPRKB, RP6–213H19.1 | Other identified non-kinase proteins researchgate.net |

These findings underscore the complex polypharmacology of this compound and provide a basis for understanding its diverse biological effects observed in various experimental systems.

Elucidation of Downstream Signaling Pathway Modulation

The inhibition of upstream kinases by this compound leads to significant alterations in downstream signaling cascades. Research has focused on understanding how this compound influences key pathways involved in cell growth, survival, and stress responses.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in various cellular processes, including proliferation, differentiation, and stress responses. The classical MAPK pathway includes modules such as the Extracellular signal-Regulated Kinase (ERK), c-Jun N-Terminal Kinase (JNK), and p38 pathways.

This compound has been shown to influence the MAPK pathway, although its effects can be complex and context-dependent. While K252a is known to inhibit Trk receptors, which typically activate the ERK pathway, some studies indicate that K252a can paradoxically induce the activation of Akt and ERK. This activation appears to occur through an MLK-independent pathway and may involve c-Src. This suggests that the neuroprotective and neurotrophic effects observed with this compound may involve the activation of these survival pathways.

Conversely, this compound has also been shown to inhibit components of the MAPK pathway, particularly the JNK cascade, by inhibiting upstream kinases like Mixed-Lineage Kinase 3 (MLK3). MLK3 is a MAPKKK that activates the JNK pathway. Inhibition of MLK3 by this compound can prevent the activation of JNK signaling cascades.

Research Findings on MAPK Pathway Modulation by this compound:

| Pathway Component | Effect of this compound | Observed Outcome/Context | Citation |

| ERK | Activation | Neuroprotective and neurotrophic effects in neuronal cells | |

| JNK | Inhibition | Prevention of neuronal cell death, anti-inflammatory effects | |

| MLK3 (MAPKKK) | Inhibition | Upstream regulation of JNK cascade |

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a key regulator of cell survival, growth, proliferation, and metabolism. Activation of this pathway is often triggered by growth factors binding to receptor tyrosine kinases.

This compound has been observed to influence the PI3K/Akt pathway. Similar to its effect on ERK, this compound has been shown to induce the activation of Akt. This activation contributes to the neuroprotective effects of this compound. Studies have indicated that the protective effects of certain compounds, when compared using K252a as a TrkA inhibitor, are mediated by the PI3K-Akt signaling pathway, suggesting that this compound's influence on this pathway is significant in mediating cell survival.

Research Findings on PI3K/Akt Pathway Modulation by this compound:

| Pathway Component | Effect of this compound | Observed Outcome/Context | Citation |

| Akt (Protein Kinase B) | Activation | Neuroprotective and neurotrophic effects, cell survival | |

| PI3K | Influence on downstream Akt activation | Mediates neuroprotective effects |

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) is a transcription factor complex that plays a central role in regulating immune responses, inflammation, cell survival, and proliferation. Its activation involves the phosphorylation and degradation of inhibitory IκB proteins, allowing NF-κB to translocate to the nucleus and regulate gene expression.

This compound has been shown to perturb NF-κB signaling. In some cell lines, this compound has been found to induce a subnuclear redistribution of NF-κB, leading to the sequestration of the RelA subunit in the nucleolus. This sequestration inhibits NF-κB-dependent gene transcription. This mechanism contributes to the observed effects of this compound, such as the loss of IL-6 production, a known survival-promoting signal.

Research Findings on NF-κB Signaling Perturbation by this compound:

| Pathway Component | Effect of this compound | Observed Outcome/Context | Citation |

| NF-κB (RelA subunit) | Subnuclear redistribution, nucleolar sequestration | Inhibition of NF-κB-dependent gene transcription | |

| NF-κB-dependent transcription | Inhibition | Reduced production of survival signals (e.g., IL-6) |

The c-Jun N-Terminal Kinase (JNK) cascade is a major component of the MAPK pathway, primarily activated by stress signals and involved in processes such as apoptosis, inflammation, and neural development.

This compound has demonstrated regulatory effects on the JNK cascade, primarily through the inhibition of upstream kinases. As mentioned earlier, this compound is a potent inhibitor of MLK3, a key activator of the JNK pathway. By inhibiting MLK3, this compound can prevent the activation of JNK signaling. This inhibition of the MLK3/JNK pathway has been linked to the neuroprotective effects of this compound, particularly in preventing neuronal cell death induced by various insults. Studies have shown that this compound can suppress neuronal cell apoptosis by inhibiting the JNK signaling pathway, which in turn affects downstream apoptotic mechanisms like the translocation of Bax to mitochondria.

Research Findings on JNK Cascade Regulation by this compound:

| Pathway Component | Effect of this compound | Observed Outcome/Context | Citation |

| JNK | Inhibition (via upstream MLK3 inhibition) | Prevention of neuronal apoptosis, neuroprotection | |

| MLK3 (MAPKKK) | Inhibition | Upstream regulation of JNK cascade |

Calcium signaling is a fundamental process involved in a wide range of cellular activities, including neurotransmission, muscle contraction, and signal transduction. Changes in intracellular calcium concentration ([Ca²⁺]ᵢ) serve as a critical second messenger.

This compound has been shown to impact calcium signaling pathways, likely due to its inhibition of various protein kinases, including calcium/calmodulin-dependent kinase type II (CaMKII). Studies have investigated the influence of this compound on calcium dynamics in different cell types. For instance, in tobacco cells subjected to hypoosmotic shock, this compound was found to interfere with the increase in cytosolic and nuclear calcium levels, particularly at higher concentrations. This supports the role of protein kinases, inhibited by K252a, in regulating calcium influx and release. Furthermore, this compound has been used to investigate the involvement of protein kinases, such as CaMKs, in calcium-dependent cellular processes like the differentiation of myeloid cells. While the effects on certain downstream events were modest, the inhibition of CaMKs by K252a suggests its influence on calcium-mediated signaling.

Research Findings on Impact on Calcium Signaling Pathways by this compound:

| Pathway Component | Effect of this compound | Observed Outcome/Context | Citation |

| Intracellular Calcium Levels | Modulation (inhibition of increase) | Interference with calcium dynamics in response to stimuli | |

| CaMKII | Inhibition | Influence on calcium-dependent cellular processes |

The Retinoblastoma protein (pRb) is a tumor suppressor protein that plays a critical role in cell cycle regulation, primarily by inhibiting cell cycle progression until the cell is ready to divide. Its activity is regulated by phosphorylation, with hyperphosphorylation leading to its inactivation and progression through the cell cycle.

This compound has been shown to affect the phosphorylation status of pRb. Studies in human hepatoma cells have demonstrated that this compound suppresses the hyperphosphorylation of pRb, particularly at the late G1 phase of the cell cycle. This inhibition of pRb phosphorylation is considered to be a mechanism by which this compound suppresses cell growth. Importantly, this effect on pRb phosphorylation appears to be independent of changes in the cellular levels of G1 cyclins and Cdk2 protein, suggesting that this compound inhibits the action of the Cdk-cyclin complex rather than altering its expression.

Research Findings on Effects on Retinoblastoma Protein (pRb) Phosphorylation by this compound:

| Pathway Component | Effect of this compound | Observed Outcome/Context | Citation |

| pRb phosphorylation | Inhibition (hyperphosphorylation) | Suppression of cell growth, cell cycle regulation | |

| Cdk-cyclin complex activity | Inhibition (inferred) | Mechanism for inhibiting pRb phosphorylation |

Cellular and Subcellular Effects of Rel K252a in Experimental Systems

Regulation of Cell Proliferation and Cell Cycle Progression

rel-K252a has demonstrated significant effects on regulating cell proliferation and modulating cell cycle progression in various in vitro cell models. Its impact is often linked to its ability to inhibit key kinases involved in growth factor signaling and cell cycle control.

Cell Cycle Arrest in G0/G1 Phases

Studies have shown that this compound can induce cell cycle arrest in the G0/G1 phase in certain cell types. In Dami cells, treatment with K252a alone or in combination with NGF led to cell cycle arrest at both G0/G1 and G2/M phases, resulting in a significant reduction in cell proliferation researchgate.net. Similarly, in T98G glioma cells, this compound blocked cells at the G1/S and G2/M checkpoints nih.gov. This cell cycle arrest is associated with specific molecular changes, including the hypophosphorylation of retinoblastoma protein (pRb) and the upregulation of the cyclin-dependent kinase inhibitor p21 nih.govnih.gov. Furthermore, this compound has been shown to decrease the activity of Cdc2 and Cdc25c, key regulators of cell cycle transitions nih.gov. The induction of G0/G1 arrest has also been observed in other contexts, such as in glioblastoma cells treated with certain compounds researchgate.net.

Modulation of Cell Growth in in vitro Cell Models

This compound effectively modulates cell growth across a variety of in vitro cell models, primarily by inhibiting proliferation. In U87 and T98G glioma cells, this compound inhibited proliferation with IC50 values of 1170 nM and 529 nM, respectively nih.gov. Its ability to suppress proliferation has also been reported in cultured choriocarcinoma cells at concentrations between 100 and 500 nM caymanchem.comoup.com. In lung adenocarcinoma A549 cells, this compound diminished the ability of cells to grow in soft agar, a measure of anchorage-independent growth researchgate.net. The compound has also been shown to inhibit proliferation in melanoma cells nih.gov, Non-Hodgkin Lymphoma (NHL) cells nih.gov, human hepatoma cells nih.gov, murine brain capillary endothelial cells nih.gov, fibroblasts researchgate.net, and urothelial cells physiology.org. This broad inhibitory effect on cell growth is often attributed to its action on various kinase signaling pathways, including the inhibition of Trk receptors and interference with platelet-derived growth factor (PDGF) signal transduction caymanchem.comnih.govnih.govphysiology.org.

Induction of Apoptosis and Modulation of Cell Survival

Beyond its effects on proliferation and cell cycle, this compound is also known to induce apoptosis and modulate cell survival in experimental settings.

Mechanisms of Apoptotic Pathway Activation (e.g., Caspase-3, Bax translocation)

This compound can activate apoptotic pathways through several mechanisms. Induction of apoptosis by this compound has been observed in Dami cells researchgate.net, U87 glioma cells nih.gov, lung adenocarcinoma cells researchgate.net, and NHL cells nih.gov. A key event in this compound-induced apoptosis is the activation of caspase-3 researchgate.netnih.gov. Furthermore, studies in neuronal models subjected to ischemia/reperfusion injury have shown that this compound can attenuate the translocation of Bax from the cytosol to the mitochondria nih.govnih.gov. This translocation is a critical step in the mitochondrial-mediated apoptotic pathway, leading to the release of cytochrome c and subsequent caspase activation nih.govresearchgate.net. This compound's inhibitory effect on Bax translocation is linked to its ability to inhibit JNK signaling, which can otherwise induce the phosphorylation of proteins like Bcl-2 and 14-3-3, influencing Bax localization nih.gov.

Influence on Anti-Apoptotic Protein Levels

This compound can influence the levels and activity of anti-apoptotic proteins, contributing to its pro-apoptotic effects in certain contexts. As mentioned, by inhibiting JNK, this compound can decrease the phosphorylation of Bcl-2, thereby reducing the release of Bax from inhibitory complexes nih.gov. Additionally, growth factors like NGF and BDNF often promote cell survival by activating pro-survival pathways, such as the PI3K/Akt pathway researchgate.netjneurosci.orgoup.com. Akt phosphorylation is associated with the inhibition of pro-apoptotic proteins like Bad nih.gov. This compound, by inhibiting Trk receptors, can prevent the activation of Akt in response to these growth factors, thus diminishing their anti-apoptotic effects researchgate.netjneurosci.orgoup.com.

Neuroprotective Effects in Experimental Neuronal Models

Despite its pro-apoptotic effects in some cell types, this compound also exhibits significant neuroprotective properties in various experimental neuronal models. It has been shown to promote the survival of primary neuronal cultures sigmaaldrich.comiric.ca. In models of ischemic brain injury, this compound demonstrated neuroprotective effects against neuronal apoptosis in the hippocampal CA1 subregion nih.govnih.gov. This protection is associated with the inhibition of the JNK signaling pathway, including the upstream kinase MLK3, which plays a role in ischemia-induced neuronal death nih.govnih.govcapes.gov.br. This compound's neuroprotective effects may also involve the activation of pathways typically associated with neurotrophic support, such as Akt and ERK signaling, even though it inhibits Trk receptors iric.cacapes.gov.brmdpi.com. Furthermore, this compound has been observed to facilitate neurite outgrowth and maintenance in neuronal cells capes.gov.brresearchgate.net. It can also attenuate neuronal death induced by other insults, such as glutamate (B1630785) toxicity mdpi.com.

Summary of Effects on Cell Cycle and Proliferation

| Cell Type | Effect on Proliferation | Cell Cycle Phase Arrest | Associated Molecular Changes | Source |

| Dami cells | Reduced | G0/G1, G2/M | TrkA inhibition | researchgate.net |

| U87 Glioma cells | Inhibited | Not specified | PDGF signal transduction blockade | nih.gov |

| T98G Glioma cells | Inhibited | G1/S, G2/M | Cdc2/Cdc25c inhibition, hypophosphorylated Rb, upregulated p21 | nih.gov |

| Cultured Choriocarcinoma cells | Suppressed | Not specified | Neurotrophin receptor tyrosine kinase inhibition, mitochondrial disruption | caymanchem.comoup.com |

| A549 Lung Adenocarcinoma cells | Diminished growth in agar | Not specified | TrkA/TrkB inhibition, prevented Akt activation by NGF/BDNF | researchgate.net |

| NHL cells | Inhibited | G0/G1 | Trk inhibition, RelA sequestration | nih.gov |

| Human Hepatoma cells (HuH7) | Suppressed | Late G1 | Inhibition of pRb hyperphosphorylation | nih.gov |

| Murine Brain Capillary ECs | Inhibited | Not specified | NGF/TrkA pathway inhibition | nih.gov |

| Fibroblast cells | Decreased growth | Not specified | TrkB inhibition | researchgate.net |

| Urothelial cells | Suppressed | Not specified | TrkA inhibition, interference with autocrine NGF signaling | physiology.org |

Summary of Effects on Apoptosis and Survival

| Cell Type | Effect on Apoptosis | Mechanisms Involved | Influence on Anti-Apoptotic Proteins | Neuroprotective Effect | Source |

| Dami cells | Increased | Not specified | Not specified | No | researchgate.net |

| U87 Glioma cells | Induced | Not specified | Not specified | No | nih.gov |

| A549 Lung Adenocarcinoma cells | Induces | Caspase-3 activation | Prevents Akt activation by NGF/BDNF | No | researchgate.net |

| Cultured Choriocarcinoma cells | Increased | Mitochondrial disruption | Not specified | No | caymanchem.com |

| NHL cells | Induction | RelA sequestration | Not specified | No | nih.gov |

| Rat Hippocampal CA1 neurons | Attenuates apoptosis | Inhibits Bax translocation, cytochrome c release, caspase-3 activation | Inhibits JNK-mediated Bcl-2 phosphorylation, affects 14-3-3 | Yes | nih.govnih.gov |

| Primary Neuronal Cultures | Promotes survival | MLK3/JNK inhibition, Akt/ERK activation | Activates Akt and ERK | Yes | sigmaaldrich.comiric.cacapes.gov.br |

| HT-22 Hippocampal Neurons | Attenuates apoptosis | Interference with oxidative stress-induced pathways | Affects BDNF/TrkB/Akt pathway | Yes | mdpi.com |

| Cerebellar Granule Neurons | Attenuates apoptosis | Reduces caspase-3 activity | Attenuates NMDA/BDNF-induced Akt phosphorylation | Yes | jneurosci.org |

| Rat Spinal Cord Motor Neurons | Promotes survival | Affects telomerase expression/activity via PI3K/Akt, MAPK/ERK | Affects Akt and ERK signaling | Yes | oup.com |

Impact on Cellular Differentiation Processes

The influence of this compound on cellular differentiation is varied and context-dependent, particularly noted in neuronal and hematopoietic lineages.

Effects on Hematopoietic Cell Differentiation

Research indicates that this compound can influence differentiation processes in myeloid cells. Studies on human myeloid cells treated with a calcium ionophore (CI) have shown that this compound, acting as a calmodulin-dependent protein kinase antagonist, strongly blocks the down-regulation of CD14, a marker associated with monocyte differentiation uniud.it. While this compound had only modest effects on the CI-induced expression of costimulatory molecules (CD80, CD86) and CD83, its selective inhibition of CD14 down-regulation suggests a role in modulating specific aspects of myeloid differentiation pathways triggered by calcium mobilization uniud.it.

Influence on Cell Migration, Invasion, and Adhesion

This compound exerts significant effects on cellular motility, invasion, and adhesion across various cell types, often linked to its kinase inhibitory activity.

Inhibition of Cellular Motility in Various Cell Types

This compound has been demonstrated to inhibit cell migration in several experimental models. In rat cerebellar granule cells, this compound inhibits migration in vitro ahajournals.org. Within minutes of exposure, migrating spindle-shaped cells transform into non-migratory large, polygonal cells exhibiting numerous microspikes ahajournals.org. This suggests a rapid impact on the cellular machinery driving migration ahajournals.org.

In U87 glioma cells, this compound treatment can impair migration, particularly when combined with other agents like CD-NHF. Similarly, in fibroblast cell lines, this compound treatment leads to decreased migration ability compared to untreated cells or those treated with BDNF. Endothelial cell migration, a crucial step in angiogenesis, is also inhibited by this compound.

Effects on Angiogenic Processes in Endothelial Cell Models

This compound exhibits angiostatic properties by affecting several key steps in angiogenesis using murine brain microcapillary endothelial cells. At a concentration of 100 nM, this compound significantly inhibits the proliferation of these endothelial cells, reduces their migration in a wound-closure model, and decreases the formation of tube-like structures when cultured on Matrigel.

The specific effects observed in endothelial cells include:

| Effect on Endothelial Cells (100 nM this compound) | Percentage Change (approximate) | Citation |

| Inhibition of proliferation | 45% reduction | |

| Reduction of migration (wound-closure) | 70% reduction | |

| Reduction of tube formation (Matrigel) | 29% reduction | |

| Stimulation of collagen deposition | 100% increase | |

| Reduction of paracellular permeability | 22% reduction | |

| Elevation of transendothelial electrical resistance | 17% increase |

These findings suggest that this compound's inhibition of TrkA signaling, which is active in these endothelial cells via autocrine NGF release, contributes to its angiostatic effects.

Modulation of Cell Adhesion

In contrast, at higher doses, this compound has been observed to cause inhibition of cell attachment and a reduction of focal adhesions in NIH3T3 fibroblasts.

Alterations in Cellular Morphology and Cytoskeletal Organization

This compound induces notable changes in cellular morphology and the organization of the cytoskeleton, consistent with its impact on differentiation and motility.

As mentioned in the context of migration, this compound causes migrating cerebellar granule cells to change from a spindle shape to a large, polygonal morphology with numerous microspikes ahajournals.org. Staining with rhodamine-phalloidin (B2604369) revealed the appearance of actin bundles resembling stress fibers within these enlarged cells ahajournals.org.

In Colo201 cells where it induces adhesion and spreading, this compound treatment leads to the concomitant formation of actin stress fibers.

Studies in CV-1 cells have investigated the effects of this compound on vimentin (B1176767) intermediate filaments and microtubules. While this compound treatment alone did not cause major changes in cytoskeletal vimentin or acetylated microtubules, it was able to prevent the reorganization of vimentin intermediate filaments and the retraction and loss of tyrosinated microtubules induced by okadaic acid, a serine/threonine protein phosphatase inhibitor. This suggests that this compound's kinase inhibitory activity can counteract phosphatase-mediated alterations in cytoskeletal structure.

| Cell Type | Observed Morphological/Cytoskeletal Effect | Citation |

| Cerebellar Granule Cells | Transition from spindle to large, polygonal shape; appearance of microspikes; formation of actin bundles/stress fibers. | ahajournals.org |

| Colo201 Cells | Spreading; concomitant formation of actin stress fibers. | |

| CV-1 Cells | Prevents okadaic acid-induced reorganization of vimentin intermediate filaments and retraction/loss of tyrosinated microtubules. |

Changes in Cell Shape and Polarity

This compound has been observed to influence cell shape and polarity in experimental settings. In Walker carcinosarcoma cells, this compound, similar to phorbol (B1677699) myristate acetate (B1210297) (PMA) and diacylglycerols, was found to suppress cell polarity and locomotor activity psu.edu. Experiments with HEK293 cells overexpressing TrkB demonstrated that a roundish cell shape associated with TrkB overexpression could be reversed by this compound treatment, suggesting the involvement of kinase activity in these morphology changes biorxiv.org.

Rearrangement of Actin Filaments and Stress Fiber Formation

The compound has been shown to impact the organization of the actin cytoskeleton. In rat basophilic leukemia cells, this compound inhibited the increase in filamentous actin (F-actin) content induced by PMA and OAG psu.edu. This suggests a role for kinases inhibited by this compound in the signaling pathways leading to actin polymerization and rearrangement.

Neurobiological Cellular Phenomena and Plasticity

This compound has been extensively studied for its effects on neuronal cells and processes, largely due to its activity against Trk receptors, which are crucial for neurotrophin signaling.

Regulation of Neurite Outgrowth and Maintenance

This compound influences neurite outgrowth, a key process in neuronal development and regeneration. It has been shown to inhibit neurite outgrowth in PC12 cells in a dose-dependent manner, with neurite length being more sensitive to inhibition than the proportion of cells forming neurites researchgate.net. This inhibition in PC12 cells was paralleled by a dose-dependent inhibition of MAP1B phosphorylation by GSK3β researchgate.net. In adult rat chromaffin cells, NGF-induced neurite outgrowth was abolished by this compound jneurosci.org. Studies in Lymnaea stagnalis neurons also indicated that this compound suppressed neurite initiation and elongation scholaris.ca. Conversely, this compound has also been reported to facilitate neurite outgrowth and maintenance nih.gov. In hippocampal neurons, while this compound significantly reduced axon length, it did not prevent the axon growth promoted by NGF mediated via the p75NTR receptor csic.esnih.gov.

Detailed findings on the effect of K252a on neurite outgrowth in PC12 cells are summarized below:

| K252a Concentration (nM) | Effect on Neurite Outgrowth | Sensitivity |

| Nanomolar concentrations | Inhibited dose-dependently | Dose-dependent researchgate.net |

| Low concentrations | Inhibited neurite formation and growth rate researchgate.net | Neurite length more sensitive than proportion of cells with neurites researchgate.net |

Modulation of Neurotrophin Release and Signaling

A significant aspect of this compound's activity is its modulation of neurotrophin signaling, primarily through inhibiting Trk receptors. This compound acts as a Trk inhibitor cellsignal.comnih.govbiorxiv.orgresearchgate.netcsic.esnih.govconicet.gov.arjneurosci.orgpnas.orgphysiology.orgresearchgate.net. It prevented the effects of BDNF and NT-4 on norepinephrine (B1679862) uptake by blocking Trk receptors conicet.gov.ar. This compound completely blocked neurotrophin-induced release of BDNF and NGF from cultured hippocampal neurons pnas.org. It also inhibited NGF-evoked degranulation of peritoneal mast cells physiology.org. In lung adenocarcinoma cells, this compound prevented the activation of Akt in response to stimulation with NGF or BDNF researchgate.net. Furthermore, it inhibits NGF-induced Trk activation and downstream signaling pathways cellsignal.com. However, this compound did not disrupt activity-dependent BDNF expression in cultured cortical neurons plos.org. Depolarization-induced neurotrophin secretion in hippocampal neurons was not significantly affected by this compound jneurosci.org.

Experimental data on the effect of K252a on neurotrophin-induced BDNF release from hippocampal neurons are presented below:

| Treatment | BDNF Release (% of Control) | Citation |

| Control | 100 | pnas.org |

| 200 nM K252a + NT-4/5 (100 ng/ml) | Completely blocked | pnas.org |

| 200 nM K252a + NT-3 (100 ng/ml) | Completely blocked | pnas.org |

Effects on Synaptic Activity and Plasticity in Neuronal Cultures

This compound has been shown to impact synaptic activity and plasticity in neuronal cultures and experimental models. It reduced activity-dependent plasticity, specifically wind-up, in the mouse spinal cord pnas.org. In a genetic mouse model of epilepsy, this compound blocked pathological short-term plasticity in striatal FS interneurons nih.gov. Blocking the TrkB receptor with this compound prevented the increase in mEPSC amplitudes in CA1 pyramidal neurons following repetitive magnetic stimulation, similar to the effect of scavenging endogenous BDNF with a soluble TrkB/Fc receptor biorxiv.org. This compound also influenced kainic acid-induced mossy fiber sprouting in the hippocampus nih.gov. In Aplysia sensory neurons, this compound partially inhibited MAPK activation nih.gov. However, this compound had virtually no effect on LTP magnitude in adenosine (B11128) kinase deficient mice jneurosci.org.

Other Identified Cellular Responses

Beyond its effects on cell shape, actin organization, and neurobiological phenomena, this compound has been associated with other cellular responses. It has been reported to induce apoptosis and cell cycle arrest cellsignal.com. In Non-Hodgkin Lymphoma cells, this compound induced apoptosis and inhibited proliferation, which was linked to the inhibition of NF-κB transcriptional activity and subsequent reduction in IL-6 production nih.gov. Similarly, this compound induced apoptotic cell death and diminished colony formation in lung adenocarcinoma cells researchgate.net. Furthermore, this compound has been found to facilitate somal hypertrophy and neurotransmitter synthesis nih.gov. It is also a potent inhibitor of mixed-lineage kinase-3 (MLK3) activity nih.goviric.ca. Studies suggest that this compound activates Akt and ERK pathways, contributing to its observed neuroprotective effects nih.goviric.ca. This compound has also demonstrated inhibitory effects on the growth of Mycobacterium tuberculosis wikipedia.org.

Modulation of Cytokine and Interferon Production

This compound has been observed to modulate the production of various cytokines and interferons in different experimental models. Studies have shown that this compound can inhibit the production of interleukin-6 (IL-6) in certain cell lines. For instance, in OCI-LY3 cells, this compound treatment led to a loss of IL-6 production. This effect was linked to the inhibition of NF-κB-dependent gene transcription, as this compound induced a subnuclear distribution of NF-κB, resulting in the sequestration of RelA in the nucleolus. nih.gov

The compound's effects on interferon production appear to be context-dependent. In human, simian, and mouse fibroblast cell lines (BG-9, CV-1, and L-929), this compound inhibited interferon-beta (IFN-β) production induced by poly(rI).poly(rC), a non-viral inducer. nih.govwikipedia.org This inhibition likely occurs by affecting the translation of IFN-β mRNA. nih.gov Conversely, this compound enhanced virus-induced interferon production in BG-9 and L-929 cells, but not in CV-1 cells. nih.gov

Furthermore, research into microglial activation, a process involving the production of pro-inflammatory cytokines, has indicated a role for this compound. Microglial activation, which leads to increased production and secretion of pro-inflammatory cytokines, was prevented by this compound in specific brain regions in experimental models. wikipedia.org The activation of the TrkB receptor in microglia has been shown to promote the production of pro-inflammatory cytokines, and this compound, acting as a TrkB inhibitor, could therefore interfere with this process. wikipedia.org In human umbilical vein endothelial cells (HUVECs), this compound abolished the suppressive effect of a compound (MEM) on inflammation induced by oxidized low-density lipoprotein (ox-LDL), which includes cytokine release. nih.gov

The observed modulation of cytokine and interferon production by this compound highlights its potential to influence inflammatory and antiviral responses in experimental settings.

Influence on Immune Cell Functions (e.g., Neutrophil Respiratory Burst)

This compound exerts significant effects on the function of various immune cells, notably impacting the neutrophil respiratory burst. The respiratory burst in neutrophils, characterized by the production of superoxide (B77818) (O₂⁻), is a crucial component of the innate immune response. Studies have demonstrated that this compound inhibits the human neutrophil respiratory burst activated by a variety of stimuli. These stimuli include receptor-mediated agonists like fMet-Leu-Phe (fMLP), opsonized zymosan, and heat-aggregated IgG (HAGG), as well as post-receptor activators such as fluoride (B91410) (acting on a G-protein) and direct protein kinase C (PKC) activators like dioctanoylglycerol (diC8) and phorbol myristate acetate (PMA). biorxiv.orgnih.govnih.govwikipedia.org

The potency of this compound in inhibiting the respiratory burst varies depending on the specific stimulus used to activate the neutrophils. nih.gov this compound has been described as a potent tyrosine kinase inhibitor capable of inhibiting the TNF-induced respiratory burst in polymorphonuclear neutrophils (PMNs) with an IC₅₀ of 30 nM. wikipedia.org

Beyond neutrophils, this compound has also been shown to affect mast cell function. It prevented nerve growth factor (NGF)-evoked mast cell degranulation but did not inhibit degranulation induced by C48/80 in vitro. cenmed.com This suggests a selective effect on pathways initiated by NGF. However, in an experimental model of postoperative ileus, this compound treatment did not prevent neutrophil activation, as assessed by tissue myeloperoxidase (MPO) activity. cenmed.com

These findings indicate that this compound can modulate key functions of immune cells, particularly inhibiting the respiratory burst in neutrophils activated through diverse signaling pathways and selectively affecting mast cell degranulation.

Table 1: Inhibition of Human Neutrophil Respiratory Burst by K252a (Illustrative Data based on Search Results)

| Stimulus | K252a Effect on O₂⁻ Release | Relative Potency of K252a Inhibition (vs. other stimuli) |

| Fluoride | Inhibited | Highest |

| fMLP | Inhibited | High |

| HAGG | Inhibited | High |

| Opsonized Zymosan | Inhibited | Moderate |

| PMA | Inhibited | Lower |

| DiC8 | Inhibited | Lower |

| TNF | Inhibited (IC₅₀ = 30 nM) | Potent compared to some other inhibitors wikipedia.org |

Responses to Oxidative Stress

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can lead to cellular damage and trigger inflammatory responses. wikipedia.org this compound has been implicated in modulating cellular responses to oxidative stress in experimental systems.

In studies involving oxidative stress-induced neuronal cell death, this compound, acting as a TrkB inhibitor, was found to ameliorate the neuroprotective effects of certain compounds (e.g., EAEP). fishersci.nl This suggests that TrkB signaling plays a protective role against oxidative stress in these contexts, and its inhibition by this compound counteracts this protection. Further supporting this, this compound was shown to reverse the antioxidant action of EAEP by reducing the expression of key antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinine (B1679958) oxidoreductase-1 (NQO-1), and glutamate–cysteine ligase catalytic subunit (GCLC), in oxidative stress-induced neuronal cells. fishersci.nl The activation of the TrkB/Akt pathway is closely associated with the expression of these antioxidant enzymes in neuronal cells. fishersci.nl

This compound also affected the ability of nerve growth factor (NGF) to protect against oxidative impairment. It completely abolished the capacity of NGF to preserve glucose transport in synaptosomes exposed to oxidative stress induced by ferrous ions (Fe²⁺) and amyloid-beta (Aβ). citeab.com

In human umbilical vein endothelial cells (HUVECs) subjected to ox-LDL-induced oxidative stress, this compound abolished the suppressive effect of MEM on this oxidative stress. nih.gov Additionally, in an experimental model where sodium cyanide (NaCN) caused oxidative stress and activated a chemosensory reflex leading to microglial activation, treatment with the TrkB inhibitor this compound prevented this microglial activation. wikipedia.org

These findings collectively indicate that this compound can influence cellular responses to oxidative stress, often by interfering with protective signaling pathways like the TrkB/Akt axis and impacting the expression of antioxidant enzymes.

Table 2: Effects of K252a on Oxidative Stress-Related Markers (Illustrative Findings)

| Experimental System | Oxidative Stress Inducer | K252a Effect | Related Pathway/Mechanism |

| Hippocampal Neuronal Cells (HT-22) | Glutamate | Ameliorated neuroprotection by EAEP; Reduced antioxidant enzyme expression | Inhibition of TrkB/Akt pathway fishersci.nl |

| Synaptosomes | Fe²⁺ + Aβ | Abolished NGF's preservation of glucose transport | Interference with TrkA signaling citeab.com |

| HUVECs | ox-LDL | Abolished suppressive effect of MEM on oxidative stress | Likely involves interference with protective pathways nih.gov |

| Brain Regions (Microglia) in Rats | NaCN | Prevented microglial activation induced by oxidative stress and chemo-reflex | Inhibition of TrkB receptor wikipedia.org |

Methodological Approaches and Applications of Rel K252a in Research

In vitro Biochemical and Enzyme Kinetic Assays

In vitro assays are fundamental for characterizing the direct interaction between an inhibitor and its target enzymes in a controlled, cell-free environment. For rel-K252a, these assays have been crucial in defining its inhibitory spectrum and mechanism of action.

Phosphorylation assays directly measure the catalytic activity of a kinase by quantifying the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to a specific substrate. The inhibitory effect of this compound is determined by its ability to reduce this phosphate transfer.

A common method involves the use of radiolabeled ATP, such as [γ-³²P]ATP. revvity.com In this setup, a kinase, its substrate (which can be a protein or a peptide), and [γ-³²P]ATP are incubated together in the presence and absence of this compound. The reaction products are then separated using techniques like SDS-PAGE or chromatography, and the amount of incorporated radioactivity in the substrate is quantified via autoradiography or scintillation counting. revvity.com This method allows for a direct measurement of kinase inhibition.

Research has demonstrated that this compound effectively inhibits the autophosphorylation of various receptor tyrosine kinases. For instance, it was shown to block the nerve growth factor (NGF)-mediated phosphorylation of the 140-kDa Trk receptor in TSU-pr1 cells and the platelet-derived growth factor (PDGF)-mediated autophosphorylation of its receptor. nih.govnih.gov Similarly, it prevents the autophosphorylation of the MET receptor. Non-radioactive methods, which utilize phosphoprotein-specific stains like Pro-Q Diamond after SDS-PAGE, also serve as a viable alternative for assessing autophosphorylation. nih.gov

The broad-spectrum nature of this compound has been extensively quantified through these assays, yielding IC₅₀ values against a panel of different kinases.

Table 1: Inhibitory Activity (IC₅₀) of this compound Against Various Protein Kinases

| Kinase | IC₅₀ Value |

|---|---|

| Protein Kinase C (PKC) | 32.9 nM - 470 nM |

| Protein Kinase A (PKA) | 140 nM |

| Ca²⁺/calmodulin-dependent kinase type II | 270 nM |

| Myosin Light Chain Kinase (MLCK) | 20 nM (Ki) |

| Phosphorylase kinase | 1.7 nM |

| Trk Tyrosine Kinase | 3 nM |

Data compiled from multiple sources. medchemexpress.com

The majority of kinase inhibitors, including this compound, function by competing with ATP for its binding site in the catalytic cleft of the kinase. nih.govresearchgate.net ATP competition binding studies are designed to confirm this mechanism and quantify the binding affinity of the inhibitor.

One approach is soluble competition binding, where a cell lysate is incubated with the inhibitor, and the proteins that bind to the compound are identified and quantified using mass spectrometry. This method can reveal the target profile of the inhibitor across the proteome. In such experiments with this compound, numerous kinases were identified as significant targets, confirming its ATP-competitive nature. researchgate.net

More specialized techniques like Homogeneous Time Resolved Fluorescence (HTRF) assays can be used to study binding kinetics. revvity.com In this format, a biotinylated kinase and a fluorescently labeled ATP-competitive tracer molecule are used. Binding of the tracer to the kinase brings it into proximity with a europium-labeled streptavidin, generating a FRET signal. When an ATP-competitive inhibitor like this compound is introduced, it displaces the fluorescent tracer, leading to a decrease in the signal. This allows for the determination of the inhibitor's binding affinity and can be adapted to measure kinetic parameters like association (Kon) and dissociation (Koff) rates. revvity.com These studies are critical for understanding the inhibitor's mechanism of action and for differentiating it from non-ATP-competitive or allosteric inhibitors.

Advanced Target Identification and Deconvolution Strategies

While this compound is known to inhibit certain kinases, a comprehensive understanding of its cellular effects requires identifying the full spectrum of its protein targets. Advanced chemical biology and proteomic strategies have been developed to achieve this, moving beyond traditional candidate-based approaches.

Affinity proteomics is a powerful method for identifying the direct binding partners of a small molecule. This approach typically involves immobilizing the molecule of interest onto a solid support, creating an "affinity capture probe." This probe is then used as bait to "fish out" interacting proteins from a complex mixture like a cell lysate.

For this compound, researchers have synthesized an agarose-conjugated K252a (AC-K252a) affinity probe. nih.gov This probe was incubated with cell lysates, allowing it to bind to its protein targets. After washing away non-specific binders, the captured proteins were eluted and identified using mass spectrometry. frontiersin.orgnih.gov

To enhance the accuracy and quantitative nature of this approach, it is often combined with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In a typical SILAC experiment, two populations of cells are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids. The lysate from one population is incubated with the AC-K252a probe, while the lysate from the other is used as a control (e.g., incubated with unloaded beads). The samples are then mixed, and the relative abundance of "light" versus "heavy" peptides is measured by mass spectrometry. This allows for the precise quantification of proteins that specifically bind to the K252a probe compared to the control. nih.govnih.gov

Using this combined affinity capture and SILAC approach, numerous protein kinases have been identified as specific targets of this compound. nih.gov

Table of Kinase Targets Identified by K252a Affinity Proteomics

| Protein Kinase Family | Specific Kinases Identified |

|---|---|

| Serine/Threonine Kinases | AAK1, CAMKK2, MAPKAPK5, PAK4, PRKAA1, STK10 |

| Tyrosine Kinases | FER, IRAK4, RIPK2 |

Data compiled from studies using K252a-based affinity capture probes coupled with quantitative mass spectrometry. nih.govnih.gov

Identifying a direct binding partner through affinity proteomics does not necessarily prove that the interaction is functionally relevant for a specific cellular phenotype. Chemical genomics seeks to bridge this gap by integrating small molecule perturbations with genetic approaches.

An integrative chemical genomic and proteomic approach has been successfully applied to understand the mechanism of this compound. nih.gov This strategy combines the target list generated from affinity proteomics with functional data from loss-of-function screens. Loss-of-function screens, often using technologies like RNA interference (RNAi) or CRISPR-Cas9, systematically knock down or knock out individual genes to assess the functional consequence.

In the context of this compound, researchers first identified a set of candidate target proteins using the affinity capture/SILAC method. Then, to validate which of these targets were responsible for a specific effect of K252a (e.g., potentiation of neuregulin-1-induced neurite outgrowth), they performed a lentivirus-mediated loss-of-function screen. By knocking down the candidate genes one by one, they could determine which knockdowns phenocopied the effect of the chemical compound. This powerful combination of methods led to the validation of Adaptor-Associated Kinase 1 (AAK1) as a key functional target of this compound in the context of neurotrophic factor signaling. frontiersin.orgnih.gov

High-Throughput Screening (HTS) and High-Content Screening (HCS) are foundational technologies in modern drug discovery and chemical biology. HTS involves the rapid, automated testing of large libraries of chemical compounds for a specific activity in a biochemical or cell-based assay. researchgate.net HCS is an extension of this that uses automated microscopy and image analysis to measure multiple phenotypic parameters in intact cells, providing richer, more complex data.

This compound can feature in these screening paradigms in multiple ways. As a well-characterized, potent but relatively non-selective kinase inhibitor, it can be used as a positive control compound when developing and validating new kinase activity assays for HTS.

Application in Experimental in vivo Models for Mechanistic Studies

The indolocarbazole alkaloid, this compound, is a well-documented inhibitor of protein kinases, exhibiting a notable potency for the tyrosine protein kinase activity of the Trk family of neurotrophin receptors. nih.gov This characteristic has positioned this compound as a valuable pharmacological tool in various experimental models to dissect the intricate signaling pathways governing neuronal function, survival, and other cellular processes. Its application in in vivo and ex vivo models has been instrumental in elucidating the mechanistic roles of neurotrophin signaling in both physiological and pathological conditions.

Investigation in Rodent Models for Neurobiological Pathways

The utility of this compound in living animal models, particularly rodents, has been pivotal for understanding complex neurobiological signaling cascades. A significant area of investigation has been in the context of cerebral ischemia, where the activation of specific kinase pathways contributes to neuronal cell death.

In a rat model of transient global cerebral ischemia, the administration of this compound prior to the ischemic event was shown to provide a neuroprotective effect. nih.gov This protection was linked to the compound's ability to inhibit the mixed lineage kinase (MLK)3/mitogen-activated protein kinase kinase (MKK)7/c-Jun N-terminal protein kinase (JNK)3 signaling pathway. nih.gov Ischemia was observed to induce the continuous activation of this cascade specifically in the vulnerable CA1 region of the hippocampus. nih.gov Treatment with this compound effectively inhibited this signaling, as well as the phosphorylation of the JNK substrate Bcl-2 and the activation of c-Jun and caspase-3, key players in apoptotic pathways. nih.gov A notable outcome of this inhibition was a significant increase in the survival of CA1 pyramidal cells five days after reperfusion. nih.gov These findings underscore the role of the JNK signaling pathway in ischemic neuronal death and highlight the utility of this compound as a probe to investigate this neurobiological pathway in vivo.

Table 1: Effects of this compound on Ischemia-Induced Signaling in Rat Hippocampal CA1 Region

| Signaling Molecule/Process | Effect of Ischemia | Effect of this compound Pre-treatment |

|---|---|---|

| MLK3/MKK7/JNK3 Signaling | Activation | Inhibition nih.gov |

| Bcl-2 Phosphorylation | Increased | Inhibition nih.gov |

| c-Jun Activation | Increased | Inhibition nih.gov |

| Caspase-3 Activation | Increased | Inhibition nih.gov |

Use in in vivo Models to Study Cellular Processes (e.g., angiogenesis, neuronal survival)

Beyond elucidating specific signaling pathways, this compound has been employed in models to study fundamental cellular processes that are often dysregulated in disease.

Neuronal Survival: As demonstrated in the rodent model of cerebral ischemia, this compound plays a significant role in promoting neuronal survival under pathological conditions. nih.gov By inhibiting the MLK3/MKK7/JNK3 cascade, the compound effectively mitigates the downstream apoptotic events that lead to the death of hippocampal neurons. nih.gov This highlights a direct application of this compound in studying the molecular mechanisms that underpin neuronal viability and death in vivo.

Angiogenesis: While direct in vivo studies on angiogenesis using this compound are limited in the available literature, extensive research using models based on primary cells from in vivo systems has provided significant insights. Angiogenesis, the formation of new blood vessels, is a critical process in development and disease. Nerve Growth Factor (NGF) has been identified as an angiogenic factor, and its effects are mediated through the TrkA receptor. foxchase.orgnih.gov

In a model using murine brain microcapillary endothelial cells, this compound demonstrated potent angiostatic properties by inhibiting the autocrine NGF/TrkA signaling pathway. foxchase.orgnih.govresearchgate.net The compound was shown to affect several key steps in the angiogenic process. These findings, although from a cell culture model, are crucial for understanding the potential role of Trk signaling in angiogenesis in vivo and suggest that this compound could be used in animal models to probe the mechanisms of vascular development and pathology. foxchase.orgnih.gov For instance, studies on retinal endothelial cells have shown that this compound can block proNGF-induced angiogenic responses, such as cell proliferation, by inhibiting TrkA activation, which has direct implications for understanding diseases like proliferative diabetic retinopathy. nih.gov

Table 2: Angiostatic Effects of this compound on Murine Brain Capillary Endothelial Cells

| Angiogenic Process | Measurement | % Inhibition/Reduction by this compound |

|---|---|---|

| Proliferation | Endothelial Cell Count | 45 ± 9% foxchase.orgnih.gov |

| Migration | Wound-Closure Model | 70 ± 4% foxchase.orgnih.gov |

| Tube Formation | Matrigel Assay | 29 ± 9% foxchase.orgnih.gov |

Application in Tissue and Organotypic Slice Cultures

Organotypic slice cultures serve as an excellent ex vivo model, bridging the gap between dissociated cell cultures and complex in vivo systems by preserving the three-dimensional architecture and local cellular connections of a tissue. frontiersin.orgmdpi.com In this context, this compound has been used to investigate the role of neurotrophin signaling in neuronal development and plasticity.

One study utilized cultured hippocampal slices from newborn rats to examine the pathfinding of mossy fibers, which are the axons of dentate granule cells. nih.govyakusaku.jp These fibers normally extend into a specific layer of the CA3 region. When these slices were cultured in the presence of this compound, the mossy fibers showed abnormal expansion and defasciculation. nih.govyakusaku.jp This effect was attributed to the inhibition of the neurotrophin receptor Trk, as a similar outcome was observed with an inhibitor of MEK, a downstream signaling molecule of Trk. nih.govyakusaku.jp This research demonstrates the critical role of the Trk signaling pathway in guiding the development of precise neuronal connections and showcases the utility of this compound in organotypic cultures to dissect the molecular cues that govern neural circuit formation. yakusaku.jp